molecular formula C16H16OS B14533953 (1R,2S)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol CAS No. 62703-04-2

(1R,2S)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol

Cat. No.: B14533953
CAS No.: 62703-04-2
M. Wt: 256.4 g/mol
InChI Key: VUSVELTWGHODHA-JKSUJKDBSA-N
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Description

(1R,2S)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol is a chiral compound with a unique structure that includes a sulfanyl group attached to a dihydroindenol framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylthiophenol and a suitable indenone derivative.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the thiophenol, followed by nucleophilic addition to the indenone derivative.

    Purification: The resulting product is then purified using techniques such as column chromatography to obtain the desired chiral compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the hydroxyl group or the sulfanyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohyd

Properties

CAS No.

62703-04-2

Molecular Formula

C16H16OS

Molecular Weight

256.4 g/mol

IUPAC Name

(1R,2S)-2-(3-methylphenyl)sulfanyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C16H16OS/c1-11-5-4-7-13(9-11)18-15-10-12-6-2-3-8-14(12)16(15)17/h2-9,15-17H,10H2,1H3/t15-,16+/m0/s1

InChI Key

VUSVELTWGHODHA-JKSUJKDBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)S[C@H]2CC3=CC=CC=C3[C@H]2O

Canonical SMILES

CC1=CC(=CC=C1)SC2CC3=CC=CC=C3C2O

Origin of Product

United States

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